molecular formula C6H14OSi B1598528 (1-Hydroxyallyl)trimethylsilane CAS No. 95061-68-0

(1-Hydroxyallyl)trimethylsilane

Cat. No.: B1598528
CAS No.: 95061-68-0
M. Wt: 130.26 g/mol
InChI Key: BBLGXBVGDKCXQQ-UHFFFAOYSA-N
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Description

(1-Hydroxyallyl)trimethylsilane is a chemical compound with the molecular formula C_6H_14OSi. It is a silane derivative characterized by the presence of a hydroxyl group (-OH) attached to an allyl group (CH_2=CH-CH_2-) and a trimethylsilyl group (Si(CH_3)_3). This compound is known for its utility in various organic synthesis reactions due to its unique reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis of Allyltrimethylsilane: One common method involves the hydrolysis of allyltrimethylsilane using water or weak acids. The reaction typically proceeds under mild conditions, often at room temperature.

  • Grignard Reaction: Another approach is the reaction of allyl chloride with trimethylsilyl magnesium chloride (Grignard reagent), followed by hydrolysis to yield this compound.

Industrial Production Methods: The industrial production of this compound often involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form allyl alcohol derivatives.

  • Reduction: Reduction reactions can convert the hydroxyl group to a more reduced form, such as an alkane.

  • Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Allyl alcohol derivatives.

  • Reduction: Alkanes.

  • Substitution: Various functionalized derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(1-Hydroxyallyl)trimethylsilane is widely used in scientific research due to its versatility:

  • Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

  • Medicine: It has applications in the development of pharmaceuticals, including the synthesis of drug intermediates.

  • Industry: It is utilized in the production of silicon-based materials and as a protective group in various industrial processes.

Mechanism of Action

The mechanism by which (1-Hydroxyallyl)trimethylsilane exerts its effects depends on the specific reaction it is involved in. For example, in oxidation reactions, the hydroxyl group is typically oxidized to an aldehyde or carboxylic acid. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Allyltrimethylsilane: Similar to (1-Hydroxyallyl)trimethylsilane but lacks the hydroxyl group.

  • Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.

  • Bis(trimethylsilyl)amine: Contains an amine group instead of a hydroxyl group.

Uniqueness: this compound is unique due to its combination of hydroxyl and allyl groups, which provides distinct reactivity compared to other silane derivatives. This combination allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-trimethylsilylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OSi/c1-5-6(7)8(2,3)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLGXBVGDKCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403089
Record name (1-HYDROXYALLYL)TRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95061-68-0
Record name (1-HYDROXYALLYL)TRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95061-68-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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